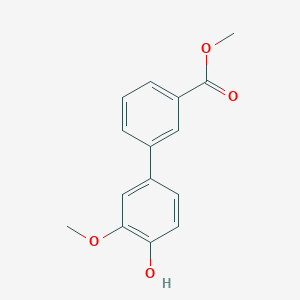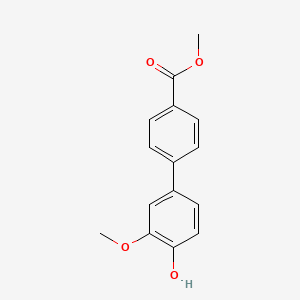
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% (5-MCP-2MP), is an organic compound that has a wide variety of applications in scientific research. It is widely used in biochemical, physiological, and medical research due to its unique properties.
Scientific Research Applications
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has a wide variety of applications in scientific research. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics and drug metabolism. It has also been used in studies of the structure and function of DNA and RNA, as well as in studies of gene expression and regulation. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been used in studies of the structure and function of cell membranes, as well as in studies of cell signaling and communication.
Mechanism of Action
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% is believed to act as a competitive inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is thought to interact with the active site of the enzyme and prevent the binding of the substrate, thus inhibiting the enzyme’s activity. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% may also interact with other cellular components, such as proteins or lipids, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% are still being studied. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to modulate the activity of other cellular components, such as proteins or lipids. In addition, 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has been shown to have anti-inflammatory and anti-oxidant effects in animal models.
Advantages and Limitations for Lab Experiments
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, it is a relatively stable compound, and it has a wide range of applications in scientific research. However, there are some limitations to its use in lab experiments. It is a relatively toxic compound, and it can be difficult to accurately measure its concentration in a solution.
Future Directions
There are a number of potential future directions for 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% research. One potential direction is to further explore the biochemical and physiological effects of the compound. Another potential direction is to explore new applications for the compound, such as in drug development or disease treatment. Additionally, further research could be conducted to improve the synthesis process and increase the compound’s stability. Finally, further research could be conducted to explore the potential uses of 5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% in biotechnology.
Synthesis Methods
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol, 95% can be synthesized using a variety of methods, including a reaction between phenol and 3-methoxycarbonylphenyl bromide. This reaction is typically carried out in an organic solvent such as dichloromethane. The reaction is exothermic and proceeds rapidly at room temperature. The product is then purified using a variety of techniques such as column chromatography or recrystallization.
properties
IUPAC Name |
methyl 3-(3-hydroxy-4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-14-7-6-11(9-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYNSDHIVOVRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685636 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxycarbonylphenyl)-2-methoxyphenol | |
CAS RN |
1261896-84-7 |
Source


|
| Record name | Methyl 3'-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


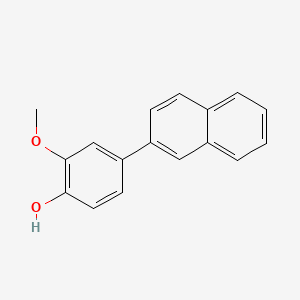



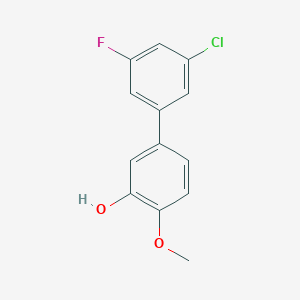


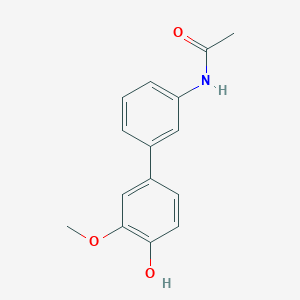
![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
